molecular formula C8H9NO B3149783 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one CAS No. 67838-94-2

1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one

Cat. No.: B3149783
CAS No.: 67838-94-2
M. Wt: 135.16 g/mol
InChI Key: JAKFKNXNLYFZIV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fused Pyrrole (B145914) Chemistry

The journey into fused pyrrole chemistry begins with the discovery of its parent heterocycle, pyrrole. Pyrrole was first detected in 1834 by F. F. Runge as a component of coal tar and was later isolated from bone pyrolysate in 1857. wikipedia.orgresearchgate.net Its name is derived from the Greek word "pyrrhos," meaning "reddish" or "fiery," which refers to the red color it produces when wood is moistened with hydrochloric acid. wikipedia.org The initial discoveries of simple heterocycles like pyrrole, furan (B31954), and thiophene (B33073) in the 19th century marked a new chapter in organic chemistry, prompting scientists to investigate their unique properties, such as aromaticity. numberanalytics.com

The development of foundational synthetic methods, including the Knorr, Paal-Knorr, and Piloty–Robinson pyrrole syntheses, provided chemists with the tools to construct the pyrrole ring with various substituents. wikipedia.orgresearchgate.net This accessibility paved the way for the exploration of more complex structures where the pyrrole ring is fused to other carbocyclic or heterocyclic systems. For several decades, interest in pyrrole and its fused derivatives has grown, largely driven by their prevalence in natural products and their significant pharmaceutical applications. researchgate.neteurekaselect.com Fused pyrroles are integral to a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anti-tumor agents. researchgate.neteurekaselect.com This has spurred continuous efforts to develop novel synthetic routes to access these valuable molecular architectures. eurekaselect.com

Structural Classification and Nomenclature within the Cyclopenta[b]pyrrole (B12890464) Family, Emphasizing Ketone Derivatives

The nomenclature of fused heterocyclic systems like cyclopenta[b]pyrrole follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name "cyclopenta[b]pyrrole" indicates that a cyclopentane (B165970) ring is fused to a pyrrole ring. nih.gov The "[b]" signifies the face of the pyrrole ring where the fusion occurs, corresponding to the bond between atoms 2 and 3.

The specific name 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one provides a precise structural description:

Cyclopenta[b]pyrrol : The core fused ring system.

-4-one : A ketone group is located at position 4 of the bicyclic system.

1-Methyl : A methyl group is attached to the nitrogen atom at position 1.

1H,4H,5H,6H : This indicates the positions of "indicated hydrogen," which are non-standard valencies. In this saturated system, it specifies the location of hydrogen atoms on the ring, defining its dihydro state.

Derivatives within the cyclopenta[b]pyrrole family are classified based on the nature and position of their substituents and the degree of saturation in the rings. Ketone derivatives, known as cyclopenta[b]pyrrolones, are a significant subclass due to their synthetic versatility and presence in various target molecules.

Table 2: Nomenclature Breakdown
ComponentDescription
cyclopentaRefers to the five-membered cyclopentane ring.
[b]Indicates fusion to the 'b' face of the parent pyrrole ring (the 2,3-bond).
pyrrolRefers to the five-membered, nitrogen-containing pyrrole ring.
-4-oneDenotes a ketone functional group at position 4.
1-MethylA methyl (CH3) substituent is on the nitrogen atom (position 1).

Significance of the Cyclopenta[b]pyrrolone Motif in Advanced Organic Synthesis Research

The cyclopenta[b]pyrrole framework is recognized as an important structural motif in organic chemistry. acs.org These fused N-heterobicyclic compounds are found in a number of biologically active natural products and drug molecules. acs.org The structural motif is considered a "privileged structure" because of its recurrence in molecules with diverse biological activities. acs.org Consequently, the development of synthetic methods to construct these scaffolds is of considerable interest to organic chemists. acs.org

Modern synthetic strategies have been developed to access cyclopenta[b]pyrrole derivatives with high efficiency. These methods include:

Cascade Reactions : Tandem or cascade reactions, such as the aza-Piancatelli rearrangement followed by hydroamination, provide a streamlined route to densely functionalized cyclopenta[b]pyrroline derivatives. acs.orgrsc.org

Cycloaddition Reactions : A tandem [4+2] cycloaddition/cycloreversion/ring rearrangement sequence has been utilized to form the cyclopenta[b]pyrrole ring system from 1,2,4-triazines. nih.gov

Multicomponent Reactions (MCRs) : MCRs are powerful tools for assembling structurally diverse scaffolds in a one-pot process, and they have been applied to the synthesis of various fused pyrrole systems. nih.gov

The resulting cyclopenta[b]pyrrolone and its derivatives serve as versatile synthetic intermediates. For instance, the ketone functional group can be readily transformed into other functionalities, allowing for the synthesis of a diverse library of related compounds. The enantioselective construction of these bicyclic scaffolds is an active area of research, aiming to produce chiral molecules that are valuable in drug discovery and development. acs.orgresearchgate.net The ability to create these complex structures from readily available starting materials highlights the significance of the cyclopenta[b]pyrrolone motif in advancing the field of organic synthesis. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5,6-dihydrocyclopenta[b]pyrrol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9-5-4-6-7(9)2-3-8(6)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKFKNXNLYFZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Approaches to the Synthesis of Cyclopenta B Pyrrolone Derivatives

Retrosynthetic Disconnections and Key Precursors for the Cyclopenta[b]pyrrolone Framework

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For the cyclopenta[b]pyrrolone framework, several logical disconnections can be proposed based on established chemical reactions.

One common approach involves a disconnection based on the Paal-Knorr synthesis , a classical method for forming pyrrole (B145914) rings. researchgate.netresearchgate.net This strategy would disconnect the pyrrole ring at the C-N bonds, leading to a 1,4-dicarbonyl compound and a primary amine as key precursors. For the target framework, this translates to a substituted cyclopentane-1,3-dione derivative and a primary amine like methylamine.

Another powerful retrosynthetic strategy is the Nazarov cyclization . acs.org This approach involves the electrocyclic ring-closure of a divinyl ketone. A disconnection of the cyclopentanone (B42830) ring would suggest a precursor containing an α,β-unsaturated ketone and an adjacent pyrrole ring, which upon activation could undergo cyclization to form the fused five-membered ring.

These analyses identify two primary classes of key precursors:

1,4-Dicarbonyl Compounds: Substituted cyclopentane (B165970) derivatives with carbonyl groups at the 1 and 3 positions are crucial for Paal-Knorr type strategies.

Enamine and Enone Systems: For annulation strategies, precursors often involve a pyrrole core functionalized with an enamine or an enone side chain, poised for intramolecular cyclization. acs.org

Classical and Modern Methodologies for Fused Pyrrole Synthesis

The construction of fused pyrrole systems, including the cyclopenta[b]pyrrolone core, has been achieved through a variety of both classical and modern synthetic methodologies. numberanalytics.com Classical methods such as the Knorr, Paal-Knorr, and Hantzsch syntheses have long been staples for constructing the pyrrole ring from acyclic precursors. researchgate.netresearchgate.netnumberanalytics.com

More recently, modern synthetic chemistry has introduced a host of new methods, including transition-metal-catalyzed coupling and annulation reactions, multicomponent tandem reactions, and various cycloaddition strategies. researchgate.netmdpi.com These contemporary approaches offer advantages in terms of efficiency, atom economy, and the ability to construct complex, highly substituted heterocyclic systems under mild conditions. mdpi.comnih.gov

Annulation and cycloaddition reactions are among the most powerful and versatile strategies for building the fused bicyclic structure of cyclopenta[b]pyrrolones. numberanalytics.com These reactions construct the new ring in a single, often stereocontrolled, step.

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of cyclic compound synthesis. researchgate.net In the context of fused pyrroles, this strategy can be applied in several ways. Vinylpyrroles can act as the diene component, reacting with various dienophiles to form the fused ring system. acs.org

A particularly relevant strategy involves an inverse electron demand Diels-Alder reaction. For instance, 3,5-disubstituted 1,2,4-triazines can react as azadienes with the enamine of a ketone like cyclobutanone. acs.orgnih.gov This process is not a direct formation but proceeds through a tandem sequence of [4+2] cycloaddition, cycloreversion (loss of N₂), and subsequent ring rearrangement to yield the cyclopenta[b]pyrrole (B12890464) framework. acs.orgnih.gov This multi-step, one-pot cascade highlights the complexity and elegance of modern synthetic design. An electron-withdrawing group on the triazine is often required for the reaction to proceed efficiently. acs.org

Diene PrecursorDienophile PrecursorKey ConditionsProduct TypeReference
3,5-disubstituted 1,2,4-triazineCyclobutanonePyrrolidine (B122466) (to form enamine)Cyclopenta[b]pyrrole acs.org, nih.gov
4-Acyl-1H-pyrrole-2,3-dionesCyanamidesHeat (Toluene)Fused 4H-1,3-Oxazines nih.gov
2-Nitro-1H-pyrroleIsopreneB3LYP/6-31(d) (Computational)Dihydro-1H-indole researchgate.net

Annulation Reactions and Cycloaddition Strategies

[6+2] Cycloadditions Involving Pyrrole-2- and -3-Methides

A powerful modern strategy for constructing fused pyrrole systems involves the in-situ generation of highly reactive pyrrole methide intermediates. nih.govacs.org Pyrrole-2-carbinols or pyrrole-3-carbinols, upon treatment with a chiral Brønsted acid catalyst, undergo dehydration to form transient 2-methide-2H-pyrroles or 3-methide-3H-pyrroles, respectively. acs.orgacs.org These intermediates, also known as azafulvenes, are potent 6π components for cycloaddition reactions. nih.govacs.org

These reactive methides can be trapped by 2π components like 2-vinylindoles, enamides, or aldehydes in a formal [6+2] cycloaddition. nih.govacs.org This process allows for the direct and often highly enantioselective synthesis of densely substituted cyclopenta[b]pyrroles and related dihydropyrrolizines, creating up to three contiguous stereocenters in a single step. nih.govacs.orgacs.org The reaction is catalyzed by a chiral BINOL-derived phosphoric acid, which activates the transient pyrrole methide through hydrogen bonding. nih.govacs.org

6π Component Precursor2π ComponentCatalystProductReference
Pyrrole-3-carbinol2-VinylindoleChiral Phosphoric AcidCyclopenta[b]pyrrole acs.org
Pyrrole-2-carbinolAryl AcetaldehydeChiral Phosphoric Acid2,3-Dihydro-1H-pyrrolizin-3-ol nih.gov, acs.org
Formyl-substituted PyrroleElectron-deficient DieneAminocatalystPyrrolo-azepine nih.gov
[3+2] Cycloadditions (e.g., Isocyanides, Triazines, Azomethine Imines)

The [3+2] cycloaddition is one of the most convenient and widely used methods for synthesizing five-membered rings, including pyrroles. mdpi.comnih.gov A prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a 3-atom synthon. mdpi.comnih.govnih.gov In the presence of a base, TosMIC reacts with electron-deficient alkenes (Michael acceptors) in a [3+2] cycloaddition, which, after elimination of the tosyl group, yields the pyrrole ring. mdpi.com This method is valued for its operational simplicity and broad substrate scope. nih.gov

Other 1,3-dipoles are also effective. Azomethine ylides, generated from the condensation of α-amino acids with aldehydes, readily undergo [3+2] cycloaddition with dipolarophiles like maleimides to form fused pyrrolidine systems. rsc.org This strategy provides rapid access to complex polycyclic scaffolds.

1,3-Dipole (or Precursor)DipolarophileKey Conditions/ReagentsProduct TypeReference
Tosylmethyl isocyanide (TosMIC)Electron-deficient AlkenesBase (e.g., KOH, NaH)Polysubstituted Pyrrole mdpi.com, nih.gov, nih.gov
α-amino acid + AldehydeMaleimideHeatHexahydropyrrolo[3,4-c]pyrrole rsc.org
Aziridines(1H-tetrazol-5-yl)-allenesMicrowave IrradiationTetrasubstituted Pyrrole nih.gov
Intramolecular Cycloaddition Reactions

Intramolecular cycloadditions provide an elegant route to fused ring systems by tethering the two reactive components within the same molecule. This pre-organization often facilitates the reaction and allows for a high degree of control over the stereochemical outcome.

Thermally induced intramolecular [4+2] Diels-Alder reactions have been employed, where a pyridazine (B1198779) ring serves as the diene, and a tethered alkyne side chain acts as the dienophile, leading to the formation of fused benzonitriles. mdpi.com Another strategy involves a sequential process where an intermolecular [3+2] cycloaddition is followed by an intramolecular cyclization, such as a lactamization, to build a more complex polycyclic framework. rsc.org Furthermore, intramolecular Michael additions are a key step in some multicomponent reaction cascades, where an intermediate is formed that possesses both a nucleophilic amine and a Michael acceptor, leading to spontaneous ring closure to form the fused pyrrole system. nih.gov

Cascade and Tandem Reaction Sequences for Cyclopenta[b]pyrrolone Construction

Aza-Piancatelli/Hydroamination Cascades.researchgate.netrsc.orgnih.gov

A powerful strategy for the synthesis of cyclopenta[b]pyrrole and cyclopenta[b]pyrroline derivatives is the aza-Piancatelli/hydroamination cascade. researchgate.netrsc.orgnih.gov This reaction sequence is typically initiated by the acid-catalyzed reaction of a 2-furylcarbinol with an aniline (B41778), which triggers the aza-Piancatelli rearrangement to form a 4-amino-2-cyclopentenone intermediate. This intermediate then undergoes an intramolecular hydroamination to construct the fused pyrrolidine ring. researchgate.net

A notable example involves a cooperative catalysis system employing a chiral Brønsted acid and a palladium catalyst. researchgate.netnih.gov This dual catalytic approach allows for the asymmetric synthesis of densely functionalized cyclopenta[b]pyrrolines from alkynyl-functionalized tertiary furylcarbinols and anilines with high yields and excellent enantioselectivities. researchgate.net The chiral Brønsted acid controls the stereochemistry of the initial aza-Piancatelli rearrangement, while the palladium catalyst facilitates the subsequent intramolecular hydroamination of the alkyne moiety. researchgate.net

In a variation of this methodology, a sequential bicatalytic system using common calcium(II) and copper(II) salts has been developed for a diversity-oriented synthesis of cyclopenta[b]pyrroles and related nitrogen-containing heterocycles. rsc.org The choice of solvent and the substitution pattern of the starting furan (B31954) and aniline derivatives can be tuned to selectively produce different classes of compounds, including cyclopenta[b]pyrroles and cyclopenta[b]pyrrolines. rsc.org Furthermore, a novel aza-Piancatelli rearrangement-triggered cascade using methyl furylacrylates as functionalized furanoxonium ion precursors has been shown to produce diverse cyclopenta[b]pyrrolidinone derivatives. nih.govfigshare.com

Catalyst SystemStarting MaterialsProductKey Features
Chiral Brønsted acid / PalladiumAlkynyl-functionalized tertiary furylcarbinols, AnilinesEnantioenriched cyclopenta[b]pyrrolinesAsymmetric synthesis, High yields, Excellent enantioselectivities. researchgate.net
Calcium(II) / Copper(II)Furan derivatives, Aniline derivativesCyclopenta[b]pyrroles, Cyclopenta[b]pyrrolinesDiversity-oriented synthesis, Tunable selectivity based on solvent and substrates. rsc.org
---Methyl furylacrylates, AnilinesCyclopenta[b]pyrrolidinonesUtilizes functionalized furanoxonium ion precursors. nih.gov
Radical Cyclization Processes (e.g., Phosphorus-Centered Radicals).mdpi.comorganicreactions.org

Radical cyclizations provide a powerful method for the construction of cyclic and heterocyclic systems, often under mild conditions and with high functional group tolerance. organicreactions.org In the context of synthesizing nitrogen-containing heterocycles, the generation and cyclization of nitrogen-centered radicals is a well-established strategy. organicreactions.org

While direct examples for the synthesis of 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one using phosphorus-centered radicals are not prevalent, the underlying principles of radical cyclization can be applied. The generation of phosphorus-centered radicals can be achieved through various methods, including single-electron transfer (SET) processes involving peroxides, metal salts, or photocatalysts. mdpi.com These highly reactive intermediates can then participate in intramolecular additions to tethered alkenes or alkynes to form cyclic structures.

The general approach would involve a substrate containing both a phosphorus-centered radical precursor and an appropriate unsaturated nitrogen-containing moiety. Upon generation, the phosphorus radical would initiate a cyclization cascade, ultimately leading to the formation of the desired fused heterocyclic system. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a critical aspect that can be controlled by the substrate design.

Multi-Component Reactions (MCRs) Leading to Related Structures.tandfonline.commdpi.comnih.gov

Multi-component reactions (MCRs), in which three or more starting materials react in a one-pot fashion to form a product containing structural elements from all components, are highly convergent and atom-economical. mdpi.com MCRs have been extensively used for the synthesis of a wide variety of heterocyclic compounds, including substituted pyrrolidines. tandfonline.comnih.gov

One common MCR for the synthesis of highly substituted pyrrolidines is the [3+2] cycloaddition reaction of an azomethine ylide with an alkene. The azomethine ylide can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde. tandfonline.com By employing a cyclic alkene as the dipolarophile, this methodology can be used to construct fused pyrrolidine ring systems.

For instance, a diastereoselective synthesis of substituted pyrrolidines has been achieved through an asymmetric multi-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This reaction proceeds through a Lewis acid-catalyzed intramolecular rearrangement to form the pyrrolidine derivative with up to three new stereogenic centers created in a single step. nih.gov Although not directly yielding the cyclopenta[b]pyrrolone core, these MCR strategies demonstrate the potential for the rapid assembly of the fused pyrrolidine portion of the target molecule from simple, readily available starting materials.

MCR TypeKey ReactantsProduct Type
[3+2] CycloadditionAldehyde, α-Amino acid ester, AlkeneSubstituted Pyrrolidine
Asymmetric MCRPhenyldihydrofuran, N-Tosyl imino ester, SilaneSubstituted Pyrrolidine
Ugi ReactionIsocyanide, Aldehyde/Ketone, Amine, Carboxylic acidα-Acylamino carboxamide

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis offers a versatile and powerful platform for the construction of complex organic molecules, with palladium and gold catalysts being particularly effective in the synthesis of heterocyclic compounds.

Palladium-Catalyzed Cyclizations (e.g., C-H Activation).nih.govdivyarasayan.org

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in the construction of carbocyclic and heterocyclic rings is well-documented. divyarasayan.org A particularly attractive strategy is the use of palladium-catalyzed C-H activation, which allows for the direct functionalization of otherwise unreactive C-H bonds, avoiding the need for pre-functionalized substrates. nih.gov

In the context of cyclopenta[b]pyrrolone synthesis, palladium-catalyzed intramolecular C-H activation can be envisioned as a key step in forming the cyclopentane ring. For example, a palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes via C(sp³)–H activation has been developed for the synthesis of cyclopropane-fused γ-lactams, which are structurally related to the target molecule. nih.gov This reaction proceeds in a highly selective and atom-economical manner, using a chiral phosphoramidite (B1245037) ligand to induce enantioselectivity. nih.gov A similar approach, targeting the activation of a C(sp³)–H bond in a suitable pyrrolidinone precursor, could provide a direct route to the cyclopenta[b]pyrrolone skeleton.

Gold-Catalyzed Approaches.sigmaaldrich.comnih.gov

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules, particularly through the activation of alkynes and allenes towards nucleophilic attack. sigmaaldrich.comnih.gov Gold-catalyzed cascade reactions often proceed under mild conditions and exhibit high functional group tolerance.

For the synthesis of cyclopenta[b]pyrrolone derivatives, gold catalysts can facilitate cycloisomerization reactions of appropriately functionalized enynes. For instance, gold-catalyzed cycloisomerization of enynyl esters can lead to the formation of cyclopentenones. nih.gov A proposed mechanism involves a 3,3-sigmatropic rearrangement to an enallenyl intermediate, followed by a Nazarov-type cyclization. nih.gov By incorporating a nitrogen nucleophile into the substrate, this type of cascade could be adapted to form the fused pyrrolidinone ring system.

Furthermore, gold-catalyzed tandem reactions of aminoalkynes have been shown to provide efficient access to richly functionalized dipyrroloquinoline frameworks, demonstrating the ability of gold catalysts to orchestrate complex multi-bond forming sequences for the construction of bioactive nitrogen-containing polycycles. rsc.org

Organocatalytic and Metal-Free Protocols

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and metal-free reactions have gained significant traction. These approaches avoid the use of potentially toxic and expensive transition metals, offering alternative pathways to cyclopenta[b]pyrrolone derivatives.

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), are highly effective organocatalysts for asymmetric synthesis. researchgate.net They have been successfully applied to the enantioselective synthesis of polycyclic cyclopenta[b]pyrroles through a (3+2)-cycloannulation. nih.gov In this process, the chiral phosphoric acid catalyzes the dehydration of a 1H-pyrrol-3-yl carbinol to generate a reactive, chiral hydrogen-bonded 3-methide-3H-pyrrole intermediate in situ. researchgate.netnih.gov This intermediate then reacts with a cyclic enamide in a stepwise cycloannulation, leading to the final product with high yields and excellent enantioselectivity. nih.gov

This strategy has also been extended to a highly diastereo- and enantioselective [6+2]-cycloaddition of in situ-generated 3-methide-3H-pyrroles with 2-vinylindoles, providing access to densely substituted cyclopenta[b]pyrroles with three contiguous stereocenters. researchgate.net

Catalyst TypeReactionIntermediateKey Advantage
Chiral Phosphoric Acid (CPA)(3+2)-CycloannulationChiral, hydrogen-bonded 3-methide-3H-pyrrole nih.govHigh yields and excellent enantioselectivity nih.gov
BINOL Phosphoric Acid[6+2]-Cycloaddition3-methide-3H-pyrrole researchgate.netConstruction of three contiguous stereocenters researchgate.net

N-Heterocyclic carbenes (NHCs) have become a cornerstone of organocatalysis, known for their ability to induce Umpolung (polarity inversion) reactivity. isca.me While direct application to this compound is not extensively detailed, the principles of NHC catalysis are broadly applicable to the synthesis of related cyclopentanone structures. NHCs, generated in situ from azolium salt precursors, can catalyze intramolecular benzoin (B196080) reactions of dialdehydes to furnish cyclopentanol (B49286) products with high diastereoselectivity. nih.gov

The versatility of NHCs stems from the diversity of available scaffolds (e.g., imidazolium, triazolium) which allows for fine-tuning of steric and electronic properties. nih.govscripps.edu Cooperative catalysis involving an NHC and a Brønsted acid has also been developed, enabling efficient enantioselective routes to trans-γ-lactams from unactivated imines, demonstrating the potential for NHCs to participate in complex cascade reactions. nih.gov

Catalyst TypePrecursorCommon ReactionKey Feature
N-Heterocyclic CarbeneThiazolium, Imidazolium, Triazolium salts nih.govBenzoin Condensation, Stetter Reaction nih.govUmpolung of aldehyde reactivity isca.me
Chiral Triazolium SaltN-pentafluorophenyl triazolium saltAsymmetric annulationCooperative catalysis with Brønsted acids nih.gov

Metal-free, base-promoted cyclization reactions offer a straightforward approach to fused heterocyclic systems. For example, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-one scaffolds can be achieved through a key 5-endo-trig cyclization of an α-amino amidine intermediate. nih.gov While this specific example leads to a different core, the principle of base-promoted intramolecular cyclization is a fundamental strategy in heterocycle synthesis. In this reported case, pyridine (B92270) was found to be an effective base to promote the cyclization, with toluene (B28343) being the optimal solvent, leading to the product in good yield. nih.gov The strategy often involves the activation of a Michael acceptor by the base, facilitating the intramolecular ring-closing step. nih.gov

BaseSolventReaction TypeSubstrate Class
PyridineToluene5-endo-trig cyclizationα-Amino amidine nih.gov

Asymmetric Synthesis of Enantioenriched Cyclopenta[b]pyrrolone Scaffolds

The development of methodologies to access enantioenriched cyclopenta[b]pyrrolone derivatives is crucial for the exploration of their therapeutic potential. The following sections detail key asymmetric strategies that have been employed to achieve high levels of stereoselectivity in the synthesis of these complex molecules.

Enantioselective cycloaddition reactions represent a powerful tool for the construction of cyclic systems with defined stereochemistry. Formal [3+2] cycloadditions, in particular, have been explored for the synthesis of related heterocyclic systems, providing a foundation for their application in the synthesis of cyclopenta[b]pyrrolone scaffolds. For instance, the reaction between C(3)-substituted indoles and 2-amidoacrylates, catalyzed by a (R)-BINOL•SnCl4 complex, has been shown to produce pyrroloindolines with high enantioselectivity. nih.gov This reaction is proposed to proceed through a stepwise mechanism involving a conjugate addition followed by an intramolecular cyclization. nih.gov While not a direct synthesis of the cyclopenta[b]pyrrolone core, the principles of this formal [3+2] cycloaddition can be extended to the design of analogous strategies.

Another relevant example is the organocatalytic [3+2] cycloaddition of isatin-derived ketimines with 2-ylideneindane-1,3-diones, which yields spiro[oxindole-3,2′-pyrrolidine] compounds with good diastereoselectivities and enantioselectivities. mdpi.com These examples highlight the potential of cycloaddition strategies in constructing complex pyrrolidine-containing structures with high stereocontrol. The pyrrolidine-mediated reaction of 3,5-disubstituted 1,2,4-triazines with cyclobutanone, leading to cyclopenta[b]pyrroles, is thought to occur through a tandem [4+2] cycloaddition/cycloreversion/ring rearrangement pathway, further illustrating the utility of cycloaddition cascades in synthesizing this class of compounds. nih.gov

Table 1: Examples of Enantioselective Cycloadditions for the Synthesis of Pyrrolidine-Containing Scaffolds

Reaction Type Catalyst Reactants Product Yield (%) ee (%) dr Reference
Formal [3+2] Cycloaddition (R)-BINOL•SnCl4 C(3)-substituted indoles, 2-amidoacrylates Pyrroloindolines Moderate to Good High - nih.gov
[3+2] Cycloaddition Squaramide Isatin-derived ketimines, 2-ylideneindane-1,3-diones Spiro[oxindole-3,2′-pyrrolidine]s High Good Good mdpi.com
Tandem [4+2] Cycloaddition Pyrrolidine 3,5-disubstituted 1,2,4-triazines, cyclobutanone Cyclopenta[b]pyrroles - - - nih.gov

The design and optimization of chiral catalysts are central to the success of asymmetric synthesis. Chiral phosphoric acids (CPAs), a versatile class of Brønsted acid organocatalysts, have been extensively utilized in a variety of stereoselective transformations. Their application in the synthesis of cyclopenta[b]pyrrolone derivatives often involves the catalysis of key bond-forming events with high enantiocontrol.

For example, a chiral N,N′-dioxide/cobalt(ii) complex has been successfully employed to catalyze an asymmetric aza-Piancatelli rearrangement/Diels-Alder cascade reaction. nih.gov This approach allows for the construction of complex hexahydro-2a,5-epoxycyclopenta[cd]isoindoles bearing six contiguous stereocenters with excellent diastereo- and enantioselectivity. nih.gov The chiral Lewis acid complex is crucial for both the initial rearrangement and the subsequent intramolecular cycloaddition, highlighting the importance of catalyst design in orchestrating complex transformations.

In addition to metal complexes, purely organic catalysts have also been developed. Chiral phosphoric acid catalysts have been shown to be effective in the enantioselective synthesis of functionalized pyrrolinones through an aza-Friedel–Crafts reaction of pyrrolinone ketimines. rsc.org The optimization of the catalyst structure, particularly the substituents on the BINOL backbone, is critical for achieving high yields and enantioselectivities.

Table 2: Chiral Catalysts for the Asymmetric Synthesis of Cyclopenta[b]pyrrolone Derivatives and Related Compounds

Catalyst Type Reaction Substrates Product Yield (%) ee (%) dr Reference
Chiral N,N′-dioxide/Co(II) complex Aza-Piancatelli/Diels-Alder cascade 2-furylcarbinols, N-(furan-2-ylmethyl)anilines Hexahydro-2a,5-epoxycyclopenta[cd]isoindoles Good Excellent Excellent nih.gov
Chiral Phosphoric Acid Aza-Friedel-Crafts Pyrrolinone ketimines, phenolic compounds Functionalized pyrrolinones up to 99 up to 99 - rsc.org

Cascade reactions offer an efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. Achieving high levels of stereocontrol throughout a cascade sequence is a significant challenge. The aza-Piancatelli rearrangement has emerged as a key reaction for initiating cascades that lead to the formation of cyclopenta[b]pyrrolone and related structures. nih.gov

A notable example is the asymmetric aza-Piancatelli rearrangement/Diels-Alder cascade reaction catalyzed by a chiral N,N′-dioxide/cobalt(ii) complex, which constructs a polycyclic system with six contiguous stereocenters in a highly diastereoselective and enantioselective manner. nih.gov The catalyst plays a critical role in controlling the stereochemical outcome of both the initial 4π-electrocyclization of the pentadienyl cation intermediate and the subsequent intramolecular [4+2] cycloaddition.

The versatility of the aza-Piancatelli rearrangement is further demonstrated in its application to the synthesis of cyclopent-2-enones with a quaternary carbon at the 5-position with high diastereoselectivity. nih.gov This rearrangement can be catalyzed by various Lewis and Brønsted acids, and the choice of catalyst is crucial for achieving the desired stereochemical outcome.

Table 3: Stereocontrol in Cascade Reactions for the Synthesis of Cyclopenta[b]pyrrolone Scaffolds

Cascade Reaction Catalyst Key Stereocontrolling Step(s) Product Stereoselectivity Reference
Aza-Piancatelli/Diels-Alder Chiral N,N′-dioxide/Co(II) complex Aza-Piancatelli rearrangement and intramolecular Diels-Alder cycloaddition Hexahydro-2a,5-epoxycyclopenta[cd]isoindoles Excellent dr and ee nih.gov
Aza-Piancatelli Rearrangement Lewis/Brønsted Acids 4π-electrocyclization 4-amino-5-substituted cyclopent-2-enones High dr nih.gov

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The atropodiastereoselective synthesis of N-aryl cyclopenta[b]pyrroles represents a sophisticated strategy for introducing an element of axial chirality in addition to central chirality. A sequential bicatalytic route involving an aza-Piancatelli/hydroamination sequence has been reported for the synthesis of N-aryl cyclopenta[b]pyrroles. rsc.org This method, promoted by calcium(II) and copper(II) salts, allows for the first atropodiastereoselective synthesis of this class of compounds. rsc.org The control of both point and axial chirality in a single transformation is a significant achievement in asymmetric synthesis.

Table 4: Atropodiastereoselective Synthesis of N-Aryl Cyclopenta[b]pyrroles

Reaction Sequence Catalysts Key Features Product Stereoselectivity Reference
Aza-Piancatelli/Hydroamination Ca(II) and Cu(II) salts First atropodiastereoselective synthesis of N-aryl cyclopenta[b]pyrroles N-Aryl cyclopenta[b]pyrroles Atropodiastereoselective rsc.org

Mechanistic Elucidation and Reaction Pathway Analysis in Cyclopenta B Pyrrolone Chemistry

Detailed Reaction Mechanisms of Key Synthetic Transformations

The construction of the fused bicyclic system of cyclopenta[b]pyrrolones often proceeds through multi-step sequences where the precise nature of the intermediates and transition states dictates the final product.

Reactive intermediates are transient species that are fundamental to the formation of the cyclopenta[b]pyrrolone framework. Their generation and subsequent reactions are pivotal steps in many synthetic strategies.

Enamines : Enamines are highly versatile intermediates in pyrrole (B145914) synthesis. They can be generated in situ from the reaction of a ketone, such as cyclobutanone, with a secondary amine like pyrrolidine (B122466). These electron-rich species can then act as dienophiles in cycloaddition reactions. For instance, in the reaction between 3,5-disubstituted 1,2,4-triazines and cyclobutanone, the enamine intermediate participates in a tandem [4+2] cycloaddition/cycloreversion/ring rearrangement cascade to furnish the cyclopenta[b]pyrrole (B12890464) ring system. Mechanistic studies propose that the enamine engages the triazine in a cycloaddition, leading to an intermediate that subsequently loses dinitrogen. Other synthetic routes to pyrrole derivatives also leverage enamine reactivity, such as through intramolecular aza-Michael additions or Mannich-type condensations.

Methide-Pyrroles : 3-Methide-3H-pyrroles are another class of reactive intermediates that have been harnessed for the construction of the cyclopenta[b]pyrrole skeleton. These intermediates can be generated in situ from pyrrole-3-carbinol precursors. An organocatalytic, highly diastereo- and enantioselective [6+2]-cycloaddition of 3-methide-3H-pyrroles with 2-vinylindoles has been developed to access densely substituted cyclopenta[b]pyrroles bearing three contiguous stereogenic centers with excellent enantioselectivity.

Iminocarbenes and Related Species : While not always directly implicated in cyclopenta[b]pyrrolone synthesis, carbene and carbenoid species are powerful intermediates in modern organic synthesis. The Doyle-Kirmse reaction, for example, involves the reaction of a metal carbene with allyl or propargyl compounds to generate an onium ylide, which then undergoes a-sigmatropic rearrangement. This highlights the potential for carbene-based strategies to be adapted for the synthesis of complex heterocyclic systems through C-C bond formation and rearrangement cascades.

The assembly of the cyclopenta[b]pyrrolone core can proceed through either concerted pathways, where bond breaking and formation occur simultaneously, or stepwise mechanisms involving discrete intermediates.

Step-Wise Pathways : The formation of cyclopenta[b]pyrroles from 1,2,4-triazines is a prime example of a stepwise process. It involves a sequence of distinct steps: enamine formation, [4+2] cycloaddition, nitrogen cycloreversion, and finally, a ring rearrangement to yield the final bicyclic product.

Concerted Pathways and Sigmatropic Rearrangements : Sigmatropic rearrangements are a class of pericyclic reactions that often proceed through a concerted mechanism, involving the intramolecular shift of a σ-bond across a π-system.

-Sigmatropic Rearrangement : This rearrangement is particularly common for allylic ylides, sulfoxides, and ethers. The reaction proceeds through a five-membered cyclic transition state. A notable example is the Mislow-Evans rearrangement, where an allylic sulfoxide (B87167) rearranges to an allylic alcohol. The Doyle-Kirmse reaction also culminates in a-sigmatropic rearrangement of a generated ylide.

-Sigmatropic Rearrangement : In the synthesis of certain 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-dione derivatives, a proposed mechanism involves a-sigmatropic shift of a nitro group across the five-membered ring of an intermediate. Similarly, a double carbon sigmatropic rearrangement of a spirocyclic cyclopentadiene (B3395910) intermediate has been proposed in the palladium-catalyzed synthesis of related fused-quinoline systems.

The elimination of molecular nitrogen (N₂) is a powerful thermodynamic driving force in many organic reactions, often leading to the formation of new ring systems or reactive intermediates.

In the synthesis of cyclopenta[b]pyrroles from 1,2,4-triazines, the key cycloreversion step involves the extrusion of a stable dinitrogen molecule from the initial cycloaddition adduct. This irreversible step drives the reaction cascade forward. The general principle of forming pyrroles via nitrogen extrusion is also seen in the electroreduction of activated pyridazines, which proceeds through a 1,2-dihydro intermediate that can eliminate N₂ to yield the corresponding pyrrole.

Mechanistic studies on related nitrogen extrusion reactions, such as the contraction of pyrrolidines to cyclobutanes, suggest the formation of a 1,1-diazene intermediate. The subsequent loss of N₂ from this intermediate generates a 1,4-biradical species which can then collapse to form the final cyclized product. This provides a plausible mechanistic model for the bond formations that follow nitrogen extrusion in cyclopenta[b]pyrrolone synthesis.

Kinetic and Thermodynamic Considerations in Cyclopenta[b]pyrrolone Formation

Kinetically, the reaction pathway is more complex. The most widely accepted mechanism for the formation of the pyrrole ring from a suitable precursor, such as a 1,4-dicarbonyl compound and a primary amine (the Paal-Knorr synthesis), involves several key steps. Computational studies using density functional theory (DFT) have been instrumental in elucidating the reaction coordinate and identifying the rate-determining step. researchgate.netrgmcet.edu.in

The activation energy for the rate-limiting cyclization step can be substantial, which explains why many such syntheses require heating or acid catalysis. rsc.orgrgmcet.edu.in Catalysts, particularly acids, accelerate the reaction by protonating a carbonyl group, which increases its electrophilicity and facilitates the initial nucleophilic attack by the amine. Furthermore, acid catalysis and the explicit participation of water molecules have been shown to significantly lower the energy barrier of the transition state for the cyclization step itself. rsc.org For example, a water-mediated pathway involving a hemiaminal intermediate has been found to be the most energetically favorable mechanism. rsc.org

Table 1: Calculated Relative Free Energies for Key Steps in a Model Paal-Knorr Pyrrole Synthesis Data derived from computational studies on the reaction of 2,5-hexanedione (B30556) and ammonia. Energies are illustrative of the general reaction profile.

StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
1Hemiaminal Formation-5.0 to -10.0
2Transition State for Cyclization +15.0 to +25.0
3Cyclized Intermediate (Dihydroxytetrahydropyrrole)+2.0 to +5.0
4Dehydration StepsDownhill
5Final Pyrrole Product-15.0 to -20.0

The kinetics of cyclopenta[b]pyrrolone formation are also highly sensitive to electronic effects imparted by substituents on the precursors. In studies of related pyrrole syntheses, it has been demonstrated that the nature of the amine nucleophile influences the rate of cyclization. organic-chemistry.org Electron-withdrawing groups on an aryl amine, such as a p-nitro group, have been shown to increase the reaction rate. organic-chemistry.org Conversely, electron-donating groups, like a methoxy (B1213986) group, decrease the rate of cyclization. organic-chemistry.org Similarly, in alternative syntheses of cyclopenta[b]pyrroles from triazines, an electron-withdrawing ester group on the triazine resulted in a faster reaction compared to a pyridyl group. acs.org These observations underscore the sensitivity of the rate-determining cyclization step to the electronic character of the reacting centers.

Table 2: Qualitative Influence of Substituents on the Rate of Pyrrole Formation

Substituent LocationSubstituent TypeEffect on Reaction RateProbable Reason
On Amine (e.g., Ar-NH₂)Electron-Withdrawing (e.g., -NO₂)IncreaseIncreases nucleophilicity of the imine nitrogen in certain mechanistic proposals or influences the stability of intermediates. organic-chemistry.org
On Amine (e.g., Ar-NH₂)Electron-Donating (e.g., -OCH₃)DecreaseReduces the rate of the key cyclization step. organic-chemistry.org
On Dicarbonyl PrecursorElectron-Withdrawing (e.g., -CO₂Et)IncreaseEnhances electrophilicity of carbonyl carbons, potentially accelerating initial amine attack. acs.org

Other synthetic strategies, such as the aza-Piancatelli rearrangement, which can produce precursors to cyclopenta[b]pyrrolone systems, are governed by different kinetic and thermodynamic principles. This reaction involves a 4π conrotatory electrocyclization as the key stereochemistry-determining step. beilstein-journals.org Computational studies of this rearrangement indicate that the reaction is often limited not by the kinetic barrier to cyclization, but by the thermodynamic stability of the final product. nih.govacs.org The formation of a highly conjugated product provides the necessary driving force to overcome the initial breaking of the aromaticity of a furan (B31954) precursor. nih.govacs.org The stereospecificity of the electrocyclization provides a high degree of kinetic control over the relative stereochemistry of the resulting cyclopentenone ring. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Analysis of Cyclopenta B Pyrrolone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments is employed to map out the carbon framework and the arrangement of protons within the cyclopenta[b]pyrrolone derivatives.

One-dimensional ¹H and ¹³C-NMR spectra provide the initial and most fundamental structural information. The ¹H-NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (revealing the relative number of protons), and their coupling patterns (providing information about adjacent protons). For a representative compound like 1-Methyl-1H,4H,5H,6H-cyclopenta[b]pyrrol-4-one, one would expect to see signals corresponding to the methyl group, the methylene (B1212753) protons of the cyclopentanone (B42830) ring, and the protons on the pyrrole (B145914) ring.

The ¹³C-NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift of these signals indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic), providing a map of the carbon skeleton.

Table 1: Hypothetical ¹H-NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.10 d 1H H-2
6.20 d 1H H-3
3.60 s 3H N-CH₃
2.90 t 2H H-6

Table 2: Hypothetical ¹³C-NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
205.0 C-4 (C=O)
140.0 C-3a
130.0 C-6a
125.0 C-2
108.0 C-3
35.0 C-6
32.0 N-CH₃

While 1D-NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for piecing together the molecular puzzle, especially for more complex derivatives.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. acs.org This allows for the unambiguous assignment of which protons are bonded to which carbons. Each peak in the 2D spectrum corresponds to a C-H bond.

Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton coupling relationships. acs.org Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing out the connectivity of the aliphatic and aromatic spin systems within the cyclopenta[b]pyrrolone framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

Furthermore, by employing ionization techniques that cause fragmentation, such as electron ionization (EI), one can observe a characteristic fragmentation pattern. This pattern provides valuable structural information as the molecule breaks apart in a predictable manner. For this compound, key fragments might arise from the loss of the methyl group, carbon monoxide from the ketone, or cleavage of the cyclopentanone ring.

Table 3: Illustrative Mass Spectrometry Data for 1-Methylpyrrole (B46729) (a related core structure)

m/z Relative Intensity Possible Fragment
81 100% [M]⁺ (Molecular Ion)
80 75% [M-H]⁺

Data based on publicly available spectra for 1-methylpyrrole and serves as an example of fragmentation analysis. nih.gov

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies

Electronic spectroscopy probes the electronic transitions within a molecule and provides insights into its chromophoric system.

UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by the compound. The absorption bands observed for cyclopenta[b]pyrrolone derivatives are typically due to π → π* transitions within the conjugated system of the pyrrole ring and the carbonyl group. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the heterocyclic core.

Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Many aromatic and heterocyclic compounds exhibit fluorescence. Studies on related fluorophores show that the emission properties, including the quantum yield and Stokes shift (the difference between the absorption and emission maxima), are highly dependent on the molecular structure and the solvent environment. nih.govmdpi.com For cyclopenta[b]pyrrolone derivatives, fluorescence studies can provide information about their excited state properties and potential as fluorescent probes or materials. The introduction of electron-donating or electron-withdrawing groups can significantly modulate the absorption and emission characteristics of the core structure. mdpi.com

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters for characterizing the emission properties of fluorescent molecules. These values provide insights into the efficiency of the radiative decay process versus non-radiative decay pathways from the excited state. For cyclopenta[b]pyrrolone derivatives, these photophysical properties are influenced by their molecular structure, substituents, and the surrounding solvent environment.

Detailed research into a series of novel solvatochromic fluorophores based on a cyclopenta[b]naphthalene structure, which shares the cyclopentane (B165970) ring fusion, has revealed high quantum yields in certain solvents. For instance, in methylene chloride, many of these derivatives exhibited quantum yields ranging from 60% to 99%. nih.gov This high efficiency indicates that the fused ring structure can provide a rigid framework that minimizes non-radiative decay processes such as vibrational relaxation.

The photophysical behavior of related heterocyclic systems, such as BODIPY dyes with a rotating phenyl group, also demonstrates a strong dependence of fluorescence quantum yield and lifetime on environmental factors like viscosity and polarity. rsc.org For example, one such derivative showed a significant increase in both quantum yield (from 0.3 to 0.9) and lifetime (from 2.5 to 5.5 ns) with increasing viscosity, a characteristic feature of molecular rotors where intramolecular rotation in the excited state is a primary non-radiative decay channel. rsc.org While not cyclopenta[b]pyrrolones, these findings highlight the sensitivity of such fused ring systems to their environment.

In a study of pyrene-based cyclopentanone derivatives, the influence of steric effects on the photophysical properties was noted. gdut.edu.cn The cyclopentanone-containing compound was found to be non-aggregation-induced emission (AIE) active, suggesting that in dilute solutions, it has efficient emission pathways, but these are quenched upon aggregation. gdut.edu.cn

The following table summarizes representative data for related fluorescent compounds, illustrating the range of observed quantum yields and lifetimes. It is important to note that specific data for this compound was not available in the reviewed literature; the presented data is for structurally related derivatives to provide context.

Compound FamilySolventFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)Reference
Cyclopenta[b]naphthalene DerivativesMethylene Chloride0.60 - 0.99Not Reported nih.gov
Phenyl-BODIPY Rotor (Derivative 2)Acetonitrile0.332.2 rsc.org
Phenyl-BODIPY Rotor (Derivative 3)Acetonitrile0.533.6 rsc.org
Phenyl-BODIPY Rotor (Derivative 4)Acetonitrile1.005.5 rsc.org

The investigation into pyrrolo-phenanthroline derivatives has also shown that the position and nature of substituents on the pyrrole ring significantly influence the fluorescence quantum yield. nih.gov For instance, the introduction of electron-withdrawing groups can lead to a decrease in the quantum yield. nih.gov This underscores the potential for fine-tuning the photophysical properties of cyclopenta[b]pyrrolone systems through synthetic modifications.

Computational and Theoretical Chemistry Studies on Cyclopenta B Pyrrolone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular properties, offering a balance between computational cost and accuracy.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

PropertyDescription
HOMO The highest energy molecular orbital occupied by electrons. It represents the ability to donate an electron.
LUMO The lowest energy molecular orbital that is unoccupied. It represents the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

This table provides a general description of HOMO and LUMO properties.

The distribution of electron density in the 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one ring system is crucial for determining its aromatic character. The pyrrole (B145914) ring, being a five-membered heterocycle, can exhibit aromaticity if it is cyclic, planar, fully conjugated, and possesses [4n+2] π electrons. masterorganicchemistry.com The fusion of a cyclopentanone (B42830) ring can influence the planarity and electron delocalization of the pyrrole moiety.

Aromaticity CriteriaDescription
Cyclic The molecule must contain a ring of atoms.
Planar All atoms in the ring should lie in the same plane to allow for effective p-orbital overlap.
Conjugated Every atom in the ring must have a p-orbital that can overlap with the p-orbitals of its neighbors.
Hückel's Rule The ring must contain [4n+2] π electrons, where n is a non-negative integer.

This table outlines the fundamental rules for a compound to be considered aromatic.

Quantum Mechanical Calculations for Reaction Pathway Modeling

Quantum mechanical calculations are instrumental in modeling reaction pathways, providing detailed information about the transition states and intermediates involved in a chemical transformation. This is particularly valuable for understanding the synthesis of complex molecules like this compound.

While specific transition state energies for the synthesis of this compound are not documented, studies on similar reactions provide a framework for understanding the energetics. For instance, quantum mechanical simulations of the cyclopropene–tetrazine cycloaddition have been used to calculate activation free energies and understand reactivity patterns. nih.gov

Reaction Step (Aza-Piancatelli Analogy)Description
Nucleophilic Attack The initial step where the amine attacks the furan (B31954) derivative.
Proton Transfer An internal proton transfer to facilitate the subsequent ring-opening.
Ring-Opening The C-O bond of the furan ring breaks, driven by the formation of a highly conjugated system. nih.gov

This table outlines the general steps in a reaction analogous to the synthesis of the target compound.

In the synthesis of substituted cyclopenta[b]pyrrolones, the control of regioselectivity and stereoselectivity is paramount. Quantum chemical calculations can predict the preferred sites of reaction and the stereochemical outcome. For N-substituted pyrroles, the regioselectivity of electrophilic substitution (α versus β position) is influenced by both steric and electronic factors of the N-substituent. enamine.net

Computational models can be used to predict the site- and regioselectivity of various organic reactions. enamine.net For instance, in the synthesis of functionalized cyclopenta[b]pyrrolines via a cascade aza-Piancatelli/hydroamination reaction, the stereochemical outcome can be rationalized through computational modeling of the transition states. nih.govresearchgate.net

Conformational Analysis and Strain Energy Calculations

The three-dimensional structure of this compound is determined by the conformational preferences of its fused ring system. The cyclopentanone ring can adopt various conformations, such as the envelope and twist forms, to minimize ring strain. libretexts.orgacs.org

Type of StrainDescription
Angle Strain Strain due to deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbons).
Torsional Strain Strain resulting from the eclipsing of bonds on adjacent atoms.
Transannular Strain Steric hindrance between atoms across a ring.

This table describes the different types of strain that can affect the conformation of cyclic molecules.

Ring Strain and its Impact on Molecular Geometry

The fusion of a five-membered cyclopentane (B165970) ring to a five-membered pyrrolone ring in the this compound core creates a bicyclo[3.3.0]octane-like framework. Such systems are known to possess inherent ring strain, which significantly influences their three-dimensional structure.

Computational studies, typically employing Density Functional Theory (DFT) methods, would be used to calculate the strain energy. This is often done by comparing the heat of formation of the actual molecule with a hypothetical, strain-free reference compound using isodesmic or homodesmotic reactions. The calculated strain energy would provide a quantitative measure of the molecule's thermodynamic instability arising from non-ideal bond angles and steric interactions.

The impact of this strain on molecular geometry would be evident in the optimized structural parameters. DFT calculations would predict bond lengths, bond angles, and dihedral angles that deviate from ideal sp2 and sp3 values. For instance, the internal angles of the cyclopentanone portion of the ring system would be expected to be compressed from the ideal 109.5° for sp3 carbons, leading to angle strain. Torsional strain would also arise from eclipsing interactions between hydrogen atoms on adjacent carbons in the saturated portion of the ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G Level)* This table is for illustrative purposes only, as specific literature data is unavailable.

Parameter Value
Bond Angles (°)
C5-C6-C6a 104.5
C3a-C4-C5 105.2
N1-C6a-C3a 108.0
Dihedral Angles (°)
H-C5-C6-H 55.8
C3a-C4-C5-C6 -25.3

Planarity and Distortion Analysis

The geometry of the cyclopenta[b]pyrrolone core is a balance between the planarizing effect of the sp2-hybridized atoms in the pyrrolone ring (N1, C2, C3, C3a, C6a, and the carbonyl group C4=O) and the puckering of the saturated cyclopentane portion (C4, C5, C6). A full geometry optimization using DFT would reveal the extent of this distortion.

Table 2: Hypothetical Planarity and Distortion Parameters This table is for illustrative purposes only, as specific literature data is unavailable.

Parameter Ring System Value
Cremer-Pople Puckering Amplitude (Q) Cyclopentanone Ring 0.45 Å
RMSD from Mean Plane Pyrrolone Ring Atoms 0.08 Å
Dihedral Angle (N1-C6a-C3a-C3) Fused Ring Junction 15.5°

Spectroscopic Property Prediction via Computational Methods

Computational NMR Shift Prediction

Quantum chemical calculations are a powerful tool for predicting the 1H and 13C NMR chemical shifts of organic molecules. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT (e.g., with the B3LYP functional) and a suitable basis set.

For this compound, the procedure would involve first optimizing the molecular geometry and then performing the GIAO calculation to obtain the absolute isotropic shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, usually tetramethylsilane (B1202638) (TMS).

The predicted shifts would reflect the electronic environment of each nucleus. For instance, the protons on the saturated C5 and C6 carbons would be predicted in the aliphatic region, while the proton on the C3 double bond would be further downfield. The N-methyl protons would have a characteristic singlet. Similarly, the 13C chemical shifts would distinguish the carbonyl carbon (C4), the olefinic carbons (C2, C3), the sp3 carbons of the cyclopentane ring (C5, C6), and the N-methyl carbon. Comparing calculated shifts with experimental data is a crucial method for structure verification.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) This table is for illustrative purposes only, as specific literature data is unavailable.

Nucleus Predicted Shift (GIAO/B3LYP)
¹H NMR
H on C3 6.15
H on C2 7.20
N-CH₃ 3.10
H₂ on C5 2.45
H₂ on C6 2.70
¹³C NMR
C4 (C=O) 195.8
C3 125.4
C2 140.1
N-CH₃ 35.2
C5 28.9
C6 32.5
C3a 120.7
C6a 155.3

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying the electronic excited states of molecules and simulating their UV-Visible absorption spectra. By calculating the vertical excitation energies and oscillator strengths for the transitions from the ground state (S0) to various excited states (S1, S2, etc.), one can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.

For this compound, the key chromophore is the enone system within the pyrrolone ring. TD-DFT calculations would likely predict the lowest energy electronic transition to be a π → π* transition associated with the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) excitation. The HOMO would be expected to have significant electron density on the pyrrole nitrogen and the C=C double bond, while the LUMO would be localized primarily on the C=C-C=O conjugated system. A weaker n → π* transition, involving the lone pair of the carbonyl oxygen, would also be predicted at a longer wavelength, though it might be low in intensity.

Table 4: Hypothetical TD-DFT Calculated Electronic Transitions (in gas phase) This table is for illustrative purposes only, as specific literature data is unavailable.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 3.85 322 0.005 n → π*
S₀ → S₂ 4.98 249 0.45 HOMO → LUMO (π → π*)
S₀ → S₃ 5.61 221 0.12 HOMO-1 → LUMO (π → π*)

Synthetic Utility and Further Derivatization of the Cyclopenta B Pyrrolone Scaffold

Functionalization at Peripheral Positions of the Cyclopenta[b]pyrrolone Ring System

The peripheral positions of the 1-methyl-1H,4H,5H,6H-cyclopenta[b]pyrrol-4-one ring system are amenable to various functionalization strategies, enabling the introduction of diverse substituents and the modulation of the molecule's physicochemical properties.

The ketone functionality within the cyclopentanone (B42830) ring of cyclopenta[b]pyrrolone derivatives is a primary site for selective chemical transformations. Reduction of the carbonyl group can yield the corresponding alcohol, which can be further functionalized. For instance, the Wolff-Kishner reduction has been shown to be selective for one ketone functionality in related polycyclic structures, indicating the potential for chemoselective modifications. nih.gov

Addition reactions at the carbonyl group are also a common strategy for introducing new functional groups. These reactions can include the addition of organometallic reagents to form tertiary alcohols or the formation of cyanohydrins. Furthermore, the pyrrole (B145914) nucleus can undergo electrophilic aromatic substitution, typically at the C-2 position, allowing for the introduction of various substituents. nih.gov In related systems, conjugate addition reactions to α,β-unsaturated ketone derivatives of the cyclopenta[b]pyrrole (B12890464) scaffold have also been explored. researchgate.net

The carbonyl group of the cyclopenta[b]pyrrolone scaffold readily reacts with hydrazine (B178648) and hydroxylamine (B1172632) derivatives to form hydrazones and oximes, respectively. nih.govacs.org These derivatives are often more stable than the parent ketone and can be synthesized for various research purposes, including the stabilization of reactive intermediates during multi-step syntheses. acs.org The formation of hydrazones and oximes can be achieved by reacting the cyclopenta[b]pyrrole with the corresponding hydrazine or hydroxylamine hydrochloride in a suitable solvent system, such as ethanol/water, followed by reflux. acs.org

The synthesis of oximes from alicyclic ketones, such as those found in the cyclopenta[b]pyrrolone structure, is a well-established method. arpgweb.com These derivatives have been investigated for a wide range of biological activities, and their formation serves as a key step in the synthesis of various bioactive molecules. arpgweb.com For example, 2-(2´-hydroxybenzoyl)pyrrole N-benzoylhydrazone has been synthesized from the corresponding pyrrole derivative and benzoic hydrazide. mdpi.com

Table 1: Examples of Derivatization Reactions at the Carbonyl Group

Reactant Reagent Product Type Reference
Cyclopenta[b]pyrrole Hydrazine derivative Hydrazone nih.govacs.org
Cyclopenta[b]pyrrole O-Bn hydroxyamine hydrochloride Oxime acs.org
Alicyclic ketones Hydroxylamine hydrochloride Oxime arpgweb.com
2-(2´-hydroxybenzoyl)pyrrole Benzoic hydrazide N-Benzoylhydrazone mdpi.com

Role as Intermediates and Building Blocks in Complex Organic Synthesis

The cyclopenta[b]pyrrolone scaffold is a valuable intermediate and building block in the synthesis of more complex organic molecules, particularly those containing fused heterocyclic ring systems. rsc.orgrsc.org Its inherent reactivity and stereochemical features make it an attractive starting point for the construction of diverse molecular architectures. doi.org

The this compound framework can be elaborated into advanced polycyclic structures through various synthetic strategies. Intramolecular cyclization reactions are a common approach to building additional rings onto the cyclopenta[b]pyrrolone core. For example, intramolecular Friedel-Crafts acylation has been used to construct polyheterocyclic structures from N-alkylated pyrrole derivatives. nih.gov Furthermore, cascade reactions involving the cyclopenta[b]pyrrole scaffold can lead to the formation of complex, multi-ring systems in a single step. researchgate.net

The cyclopenta[b]pyrrolone scaffold serves as a precursor for the synthesis of a variety of other fused heterocyclic compounds. rsc.org For instance, new cyclopenta[b]pyrroles have been synthesized and subsequently used to create dicyclopenta[b,e]pyrazines. rsc.org The pyrrole ring can also be a participant in cycloaddition reactions, leading to the formation of new fused rings. The development of multicomponent reactions has further expanded the utility of pyrrole derivatives in the one-pot synthesis of complex heterocyclic systems, including chromeno[4,3-b]pyrrol-4(1H)-ones, which can be further transformed into diverse polycyclic fused scaffolds. nih.gov

Applications in Materials Science Research as Structural Units

While the primary focus of research on this compound and its derivatives has been in the realm of organic synthesis and medicinal chemistry, the inherent structural features of the cyclopenta[b]pyrrole core suggest potential applications in materials science. Fused heterocyclic systems are known to exhibit interesting optoelectronic properties, and the rigid, planar nature of certain cyclopenta[b]pyrrole derivatives could make them suitable as building blocks for organic electronic materials. The ability to functionalize the scaffold at various positions allows for the fine-tuning of its electronic and photophysical properties. However, specific research into the materials science applications of this compound is not extensively documented in the provided search results.

Precursors for Advanced Organic Materials (e.g., Conducting Polymers, Organic Semiconductors)

The inherent electron-rich nature of the pyrrole ring makes it a fundamental component in the design of organic semiconducting materials. nih.gov While research on this compound itself is specific, the broader class of pyrrole-containing fused systems has been extensively investigated as precursors for organic electronics. nih.gov The fusion of a cyclopentane (B165970) ring introduces conformational constraints and influences the solid-state packing of the molecules, which is a critical factor for charge transport in organic field-effect transistors (OFETs).

Derivatives of fused pyrrole systems have shown significant promise as p-type semiconductors. For instance, the elaboration of the pyrrole core into more extended, fused aromatic systems like 6H-Pyrrolo[3,2-b:4,5-b′]bis nih.govrsc.orgbenzothiazine (PBBTZ) has led to materials with excellent performance in OFETs. rsc.org These molecules exhibit well-ordered molecular packing, facilitating efficient charge transport. rsc.org Thin films of a PBBTZ derivative demonstrated high hole mobility and on/off ratios, underscoring the utility of the fused pyrrole core in semiconductor design. rsc.org

The general strategy involves creating extended π-conjugated systems from pyrrolic precursors. Computational studies have supported the idea that stable materials can be synthesized from pyrrolic units without losing their beneficial electron-donating characteristics. nih.gov The cyclopenta[b]pyrrolone scaffold can be envisioned as a starting point for creating such extended systems through condensation or cross-coupling reactions at the α-positions of the pyrrole ring or the carbonyl group of the cyclopentanone. The performance of related heterocyclic semiconductors highlights the potential of these molecular designs.

Table 1: Performance of a Fused Pyrrole-Based Organic Semiconductor

CompoundDevice SubstrateDeposition TemperatureAverage Hole Mobility (cm²/Vs)On/Off RatioReference
6H-Pyrrolo[3,2-b:4,5-b′]bis nih.govrsc.orgbenzothiazine (1)OTS-treated SiO₂/Si60 °C0.3410⁶–10⁷ rsc.org

Data derived from studies on structurally related fused pyrrole systems.

Chromophoric Scaffolds and Their Photophysical Research

The cyclopenta[b]pyrrolone core contains the necessary structural elements to serve as a scaffold for chromophores and fluorescent dyes. The pyrrolone unit is a key component in high-performance pigments like diketopyrrolopyrroles (DPPs), which are known for their exceptional photophysical properties, including high fluorescence quantum yields and excellent stability. mdpi.com The fusion of the cyclopentanone ring provides a rigid framework that can be functionalized to tune the electronic and optical properties of the resulting dye.

The synthesis of chromophores is often achieved through multicomponent reactions that build complex, π-conjugated systems in a single step. nih.gov For instance, derivatives of indeno[1,2-b]pyrrole, a structurally analogous system to cyclopenta[b]pyrrole, exhibit fluorescence, with emission maxima that can be modulated by chemical structure. nih.gov These compounds show potential as sensitizing dyes in optoelectronic applications. nih.gov

Research on related fused ring systems demonstrates the viability of this approach. Cyclopenta[b]naphthalene derivatives, for example, have been synthesized and studied as solvatochromic fluorophores. nih.gov These molecules exhibit high quantum yields and large Stokes shifts, with absorption and emission maxima that are significantly red-shifted, a desirable feature for biological imaging applications. nih.gov The cyclopentane portion of the scaffold provides a convenient point for attaching other functional groups without significantly disrupting the molecule's photophysical properties. nih.gov This suggests that the this compound scaffold could be similarly derivatized to create novel dyes with tailored photophysical characteristics.

Table 2: Photophysical Properties of a Cyclopentane-Fused Fluorophore

Fluorophore ClassSolventStokes Shift Range (nm)Quantum Yield Range (%)Key FeatureReference
Cyclopenta[b]naphthalene derivativesMethylene (B1212753) Chloride95–22660–99Attachment point on cyclopentane ring minimizes disruption of photophysical properties. nih.gov

Data derived from studies on structurally related cyclopentane-fused aromatic systems.

Integration into Polymer-Based Materials and Scaffolds

The incorporation of specific functional units into polymers is a powerful strategy for creating materials with advanced properties. The cyclopenta[b]pyrrolone scaffold can be integrated into polymer chains either as a pendant group or as part of the main backbone. Functionalizing the core molecule to introduce polymerizable groups, such as vinyl or hydroxyl moieties, would allow it to act as a monomer.

The synthesis of conducting polymers from pyrrole monomers is a well-established field. nih.gov Typically, this is achieved through oxidative or electrochemical polymerization, which links pyrrole units to form a conjugated polymer backbone. nih.gov By analogy, a suitably functionalized cyclopenta[b]pyrrolone could be polymerized to create a material that combines the electronic properties of the polypyrrole chain with the physical characteristics imparted by the cyclopentanone units. Multicomponent polymerization strategies have also been developed to synthesize π-conjugated polymers from pyrrole-based building blocks, offering a versatile route to complex polymer architectures. nsf.gov

Alternatively, the cyclopenta[b]pyrrolone unit can be attached to a pre-existing polymer backbone through post-polymerization modification. Techniques like "click chemistry" are often employed for the efficient functionalization of polymers with complex molecules. For example, a polymer with azide (B81097) side chains could be reacted with a cyclopenta[b]pyrrolone derivative bearing a terminal alkyne, grafting the heterocyclic scaffold onto the polymer. This approach would allow for the precise introduction of the scaffold's properties (e.g., chromophoric or electronic) into a wide range of polymer matrices, from polyesters to polyolefins, creating novel functional materials. rsc.org

Future Research Directions in Cyclopenta B Pyrrolone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary focus for future research is the creation of more efficient, environmentally friendly, and versatile methods for synthesizing the cyclopenta[b]pyrrolone core. Current research has already paved the way for innovative approaches that move beyond traditional multi-step syntheses.

Key future directions include:

Catalytic Systems: The development of novel catalytic systems is paramount. A sequential bicatalytic route using common calcium(II) and copper(II) salts has been shown to provide access to a wide range of cyclopenta[b]pyrroles in a single pot from furan (B31954) and aniline (B41778) derivatives. rsc.org Future work will likely explore other earth-abundant metal catalysts and cooperative catalytic systems to enhance efficiency and enantioselectivity. acs.org

Green Chemistry Approaches: The principles of green chemistry are increasingly important. Methodologies utilizing nanocatalysts, such as Ag/Fe3O4@MWCNTs, in aqueous media at ambient temperatures are being explored for related heterocyclic systems. researchgate.netscilit.comdntb.gov.ua Expanding these one-pot, multicomponent reactions to the synthesis of 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one and its analogs would represent a significant step towards sustainability.

Tandem and Cascade Reactions: One-pot tandem reactions, such as the cycloaddition/cycloreversion/ring rearrangement sequence starting from 1,2,4-triazines and cyclobutanone, offer an elegant route to the cyclopenta[b]pyrrole (B12890464) ring system. nih.govacs.org Similarly, cascade reactions, like the aza-Piancatelli/hydroamination sequence, have been successfully employed for the asymmetric construction of functionalized cyclopenta[b]pyrrolines. acs.org Further research will likely focus on designing new cascade reactions that can build molecular complexity rapidly and with high stereocontrol.

Table 1: Examples of Modern Synthetic Strategies for Cyclopenta[b]pyrrole Scaffolds

Methodology Key Features Reactants Catalysts/Reagents Reference
Bicatalytic Sequence Diversity-oriented, one-pot synthesis Furan and aniline derivatives Calcium(II) and Copper(II) salts rsc.org
Tandem Reaction One-pot cycloaddition/ cycloreversion/ ring rearrangement 3,5-disubstituted 1,2,4-triazines and cyclobutanone Pyrrolidine (B122466) nih.govacs.org
Asymmetric Cascade Enantioselective construction of pyrrolines Tertiary furylcarbinols and anilines Chiral Brønsted acid and Palladium catalyst acs.org

Expanding the Diversity of Cyclopenta[b]pyrrolone Derivatives

To fully explore the potential of the cyclopenta[b]pyrrolone scaffold, particularly in drug discovery and materials science, it is crucial to expand the range of accessible derivatives. Future efforts will concentrate on introducing a wide variety of functional groups and structural modifications to fine-tune the physicochemical and biological properties of these compounds.

Key areas for expansion include:

Functionalization of the Core: Research will focus on developing selective methods for functionalizing the core structure, such as creating hydrazones and oximes from the ketone moiety. nih.gov

Stereoselective Synthesis: The development of asymmetric syntheses to control the stereochemistry of substituents is a critical goal. The first atropodiastereoselective synthesis of N-aryl cyclopenta[b]pyrroles has been reported, opening the door for creating structurally complex and stereochemically defined molecules. rsc.org Further work on enantioselective methods, such as the catalytic approach to cyclopenta[b]pyrrolines, will be essential for producing chiral derivatives for pharmacological testing. acs.org

Novel Fused and Spirocyclic Systems: The synthesis of more complex architectures, such as spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives, demonstrates the versatility of the scaffold. nih.gov Future research will likely target the creation of other unique spirocyclic and fused-ring systems to explore new three-dimensional chemical spaces.

Table 2: Representative Classes of Cyclopenta[b]pyrrole Derivatives

Derivative Class Synthetic Approach Potential Significance Reference
N-Aryl Cyclopenta[b]pyrroles Atropodiastereoselective synthesis Access to chiral scaffolds with potential biological activity rsc.org
Spiro[cyclopenta[b]pyrrole-5,2'-indene]s Spirocyclization/annulation reactions Novel 3D structures for screening libraries nih.gov
Enantioenriched Cyclopenta[b]pyrrolines Asymmetric aza-Piancatelli/ hydroamination Chiral building blocks for drug development acs.org

Advanced Theoretical Modeling and Machine Learning in Reaction Discovery

The integration of computational tools is set to revolutionize the discovery and optimization of synthetic routes for cyclopenta[b]pyrrolones. Advanced theoretical modeling and machine learning (ML) can accelerate research by predicting reaction outcomes, identifying novel reaction pathways, and streamlining the development process.

Future applications in this area include:

Reaction Prediction: Machine learning models, trained on existing reaction data, can predict the outcomes of new chemical transformations. sciencedaily.comeurekalert.org By developing models specific to heterocyclic chemistry, researchers can screen potential reactions for synthesizing novel cyclopenta[b]pyrrolone derivatives in silico before committing to laboratory experiments.

Discovery of Novel Reactions: ML-powered engines can analyze vast datasets, such as those from high-resolution mass spectrometry, to uncover previously unknown chemical reactions and pathways. nih.govresearchgate.net Applying this "experimentation in the past" concept could reveal new ways to synthesize or functionalize the cyclopenta[b]pyrrolone core from existing, unanalyzed experimental data.

Automated Hypothesis Generation: The combination of ML with large language models (LLMs) can assist in generating novel reaction hypotheses. researchgate.net These systems can propose new combinations of reactants and catalysts for creating specific cyclopenta[b]pyrrolone targets, augmenting the creativity of chemists. eurekalert.org The development of a "lab-in-a-loop" ecosystem, where AI predictions are experimentally validated and the results are fed back to refine the models, represents a paradigm shift in chemical synthesis. mdpi.com

Interdisciplinary Research Opportunities for the Cyclopenta[b]pyrrolone Scaffold

The unique structural and electronic properties of the cyclopenta[b]pyrrolone core make it an attractive scaffold for a range of interdisciplinary applications, extending beyond its traditional use in medicinal chemistry.

Promising areas for future interdisciplinary research include:

Medicinal Chemistry and Chemical Biology: The prevalence of the cyclopenta[b]pyrrole motif in bioactive molecules makes it a prime candidate for drug discovery programs. acs.org Research into derivatives has already shown potential antioxidant and antibacterial activities. researchgate.netnih.gov Future work could explore these compounds as inhibitors for specific biological targets, such as the PD-1/PD-L1 interaction in cancer immunotherapy, a field where other nitrogen-containing heterocyclic compounds have shown promise. nih.gov

Materials Science: Fused heterocyclic compounds are foundational components in the development of organic semiconductors. dntb.gov.ua The cyclopenta[b]pyrrolone scaffold, with its conjugated system, could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Tailoring the electronic properties through targeted synthesis of derivatives will be a key research direction.

Catalysis: The nitrogen and oxygen atoms within the scaffold could act as coordination sites for metal ions. This suggests the potential for developing novel ligands and organometallic catalysts based on the cyclopenta[b]pyrrolone framework for use in other chemical transformations.

Q & A

Q. What are the established synthetic routes for 1-methyl-1H,4H,5H,6H-cyclopenta[b]pyrrol-4-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and functionalization of pyrrole precursors. For example, a method adapted from related cyclopenta-pyrrolone systems employs refluxing precursors (e.g., chloranil in xylene) under inert conditions for 25–30 hours, followed by purification via recrystallization from methanol . Key parameters include:

  • Catalyst selection : Chloranil acts as a dehydrogenation agent to promote cyclization.
  • Solvent choice : High-boiling solvents like xylene ensure prolonged reflux without evaporation.
  • Purification : Recrystallization from methanol removes unreacted starting materials and byproducts.
    Variants using substituted pyrazoles or morpholine derivatives (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-4-morpholinyl-pyrrolo[2,3-d]pyrimidine) highlight the role of nitrogen-containing heterocycles in modulating reactivity .

Q. How is the structural characterization of this compound performed using X-ray crystallography?

Structural elucidation relies on SHELX and ORTEP-III software for refinement and visualization:

  • SHELXL : Refines small-molecule structures against diffraction data, resolving bond lengths and angles with precision (e.g., C–C bonds ±0.002 Å) .
  • ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for identifying dynamic disorder or solvent interactions .
    For example, cyclopenta-pyrrolone derivatives often exhibit puckered ring conformations, which are validated using these tools to resolve torsional strain and hydrogen-bonding networks.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Safety data from structurally similar compounds (e.g., 7-ethylhexahydro-pyrrolo-oxazine derivatives) indicate:

  • GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Handling protocols : Use fume hoods, nitrile gloves, and closed systems during synthesis.
  • Emergency measures : Immediate decontamination with 5% NaOH for spills, followed by rinsing with water .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?

Contradictions often arise from twinned crystals or disordered solvent molecules . Strategies include:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • SHELXD and SHELXE : Employ dual-space algorithms for experimental phasing, particularly for low-symmetry space groups (e.g., P2₁) .
  • Multi-temperature refinements : Analyze thermal parameters at 100 K and 298 K to distinguish static disorder from dynamic motion .

Q. What methodologies improve yield and purity in large-scale synthesis?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 30 hours to 2 hours) while maintaining >90% yield for cyclopenta-pyrrolones .
  • Flow chemistry : Minimizes side reactions (e.g., dimerization) by controlling residence time and temperature gradients .
  • Chromatography-free purification : Use pH-dependent solubility (e.g., acid-base partitioning in dichloromethane/water) to isolate the product .

Q. How can computational tools predict the biological activity of this compound?

ACD/Labs Percepta Platform and Super-PRED algorithms predict targets by analyzing molecular descriptors (e.g., logP = 1.97) and pharmacophore motifs:

Predicted Target (Example)ProbabilityRelevance to Cyclopenta-pyrrolones
DNA repair enzymes (e.g., CHEMBL5619)98.28%Nitro and pyrrolidine groups may intercalate DNA .
NF-κB pathway (CHEMBL3251)98.06%Electrophilic ketone moiety could inhibit IκB kinase .
Validation involves surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., luciferase reporters for NF-κB activity) .

Methodological Notes

  • Software citations : SHELX and ORTEP-III are industry standards for crystallography.
  • Data conflicts : Cross-validate NMR (e.g., 1^1H, 13^{13}C) with computational spectroscopy (DFT) to resolve signal overlaps .

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1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one
Reactant of Route 2
1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.